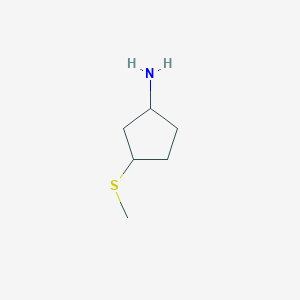

3-(Methylsulfanyl)cyclopentan-1-amine

Übersicht

Beschreibung

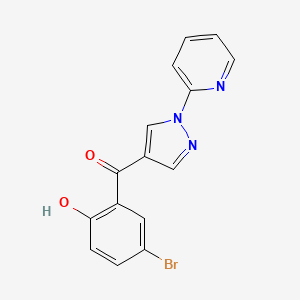

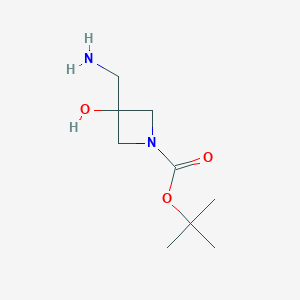

“3-(Methylsulfanyl)cyclopentan-1-amine” is a chemical compound consisting of a cyclopentane ring attached to an amine group with a methyl sulfanyl substituent . It has a CAS Number of 1342950-93-9 .

Molecular Structure Analysis

The molecular formula of “3-(Methylsulfanyl)cyclopentan-1-amine” is C6H13NS . The InChI Code is 1S/C6H13NS/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 .Physical And Chemical Properties Analysis

“3-(Methylsulfanyl)cyclopentan-1-amine” is a liquid at room temperature . It has a molecular weight of 131.24 g/mol .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One significant application of cyclopentan-1-amine derivatives is observed in the field of enantioselective synthesis. Lifchits and Charette (2008) have described a methodology involving the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is executed at room temperature and maintains the enantiomeric purity from the cyclopropane to the acyclic product, a feature crucial in creating pharmaceuticals with the desired chirality. This methodology was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing its potential in creating complex, bioactive compounds (Lifchits & Charette, 2008).

Catalytic Processes in Organic Synthesis

Amines also play a crucial role as catalysts in organic synthesis. For example, Murahashi et al. (2003) have documented an aerobic ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen. This process yields alpha-aminonitriles, which are versatile intermediates for synthesizing various compounds, including amino acids and unsymmetrical 1,2-diamines. The described reaction is clean and is considered environmentally benign, highlighting the role of amines in facilitating greener chemical processes (Murahashi et al., 2003).

Gold Nanoparticle Synthesis

In nanotechnology, amines are integral in the synthesis and stabilization of metal nanoparticles. Subramaniam, Tom, and Pradeep (2005) demonstrated that amines could act as reductants and capping agents in gold nanoparticle synthesis. Their study illustrated that alongside the reduction of metal, amines undergo polymerization, forming a robust shell around the gold nanoparticles and rendering them inert to various mineralizing agents. This feature is crucial in tailoring the reactivity and stability of nanoparticles for various applications, including medical and electronic uses (Subramaniam, Tom, & Pradeep, 2005).

Synthesis of Pharmaceuticals and Complex Molecules

The realm of pharmaceutical synthesis also benefits from the unique reactivity of amines. Lathrop and Rovis (2009) described a multicatalytic process that combines a secondary amine-catalyzed Michael addition with a N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction. This one-pot asymmetric reaction creates densely functionalized cyclopentanones, serving as precursors for various pharmaceuticals. The process's efficiency, high enantioselectivity, and use of readily available starting materials make it a valuable method in drug synthesis (Lathrop & Rovis, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methylsulfanylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFYUFDIAMDPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)cyclopentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)